N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrofuran-2-carboxamide
Description
N-[3-(5,7-Dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrofuran-2-carboxamide is a heterocyclic compound featuring a benzoxazole core substituted with methyl groups at positions 5 and 7, linked to a 2-methylphenyl group via an amide bond. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting microbial or enzymatic systems due to the nitro group’s redox activity .
Properties
Molecular Formula |
C21H17N3O5 |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C21H17N3O5/c1-11-9-12(2)19-16(10-11)23-21(29-19)14-5-4-6-15(13(14)3)22-20(25)17-7-8-18(28-17)24(26)27/h4-10H,1-3H3,(H,22,25) |
InChI Key |
KMZANNAQIQIXTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(O2)C3=C(C(=CC=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-])C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrofuran-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzoxazole Ring: The initial step involves the cyclization of 2-aminophenol with an appropriate aldehyde or ketone to form the benzoxazole ring.
Introduction of the Dimethyl Groups: The benzoxazole ring is then subjected to alkylation reactions to introduce the dimethyl groups at the 5 and 7 positions.
Attachment of the Methylphenyl Group: The next step involves the coupling of the benzoxazole derivative with a methylphenyl group through a suitable cross-coupling reaction, such as Suzuki or Heck coupling.
Formation of the Nitrofuran Moiety: The nitrofuran moiety is synthesized separately and then attached to the methylphenyl-benzoxazole intermediate through an amide bond formation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, particularly at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride or iron(III) chloride as catalysts.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzoxazole derivatives depending on the electrophile used.
Scientific Research Applications
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrofuran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to the benzoxazole ring’s ability to emit light upon excitation.
Medicine: Explored for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, disrupting its function and leading to cell death in cancer cells. The nitrofuran moiety can generate reactive oxygen species, contributing to its antimicrobial activity. The compound’s ability to fluoresce makes it useful in imaging applications, where it can bind to specific biomolecules and emit light upon excitation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of benzoxazole- and furan-containing carboxamides. Below is a systematic comparison with analogous molecules based on substituent patterns, synthesis routes, and inferred properties:
Substituent Variations in Benzoxazole Derivatives
N-[3-(5,7-Dimethyl-1,3-benzoxazol-2-yl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide () Key Differences: The nitro group is attached to a phenyl ring (3-nitrophenyl) rather than the furan (5-nitrofuran). Molecular Weight: ~465.45 g/mol (calculated from SMILES).
N-[5-(5,7-Dimethyl-1,3-benzoxazol-2-yl)-2-methyl-phenyl]-5-(3-nitrophenyl)furan-2-carboxamide ()
- Key Differences : The benzoxazole is attached at position 5 of the phenyl ring instead of position 3.
- Impact : Altered spatial orientation may influence intermolecular interactions in crystal packing or target binding.
N-[3-(1,3-Benzoxazol-2-yl)-4-chlorophenyl]-5-(2-nitrophenyl)furan-2-carboxamide ()
- Key Differences : Substitution with a chlorine atom at the phenyl ring and a 2-nitrophenyl group on the furan.
- Impact : Chlorine’s electronegativity may enhance lipophilicity, while the 2-nitrophenyl group could reduce solubility compared to the 5-nitrofuran derivative.
Heterocyclic Core Modifications
N-(5-Ethyl Amino)-2,5-Dihydro-1,3-Thiazol-2-Yl)-3-Hydroxy-5-Nitro-1-Benzofuran-2-Carbohydrazide () Key Differences: Replaces benzoxazole with a thiazole ring and introduces a carbohydrazide group. Impact: The thiazole-carbohydrazide hybrid may exhibit different hydrogen-bonding capabilities and redox behavior due to the nitro group’s position on benzofuran.
N-[3-(5,7-Dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide ()
- Key Differences : Substitutes 5-nitrofuran with a 4-propoxybenzamide group.
- Impact : The propoxy chain increases hydrophobicity, likely reducing aqueous solubility compared to the nitro-containing analog.
Structural and Functional Data Table
Biological Activity
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the available literature regarding its biological properties, including its mechanisms of action, efficacy against various cell lines, and antimicrobial effects.
- Molecular Formula : C26H22N2O3
- Molar Mass : 410.46 g/mol
- CAS Number : 346455-03-6
The compound's biological activity is largely attributed to its structural components, particularly the benzoxazole and nitrofuran moieties. These structures have been implicated in various biological processes:
- Anticancer Activity : Compounds containing benzoxazole derivatives have shown cytotoxic effects against multiple cancer cell lines, including: The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various pathways, including the modulation of apoptosis-related proteins and cell cycle regulators.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) were determined for several strains: The presence of the nitro group is crucial for enhancing the antimicrobial efficacy, as it has been shown to interfere with bacterial DNA synthesis.
Anticancer Studies
A study evaluating benzoxazole derivatives demonstrated that these compounds could significantly inhibit the proliferation of various cancer cell lines. The study utilized MTT assays to assess cell viability and flow cytometry for apoptosis analysis:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis induction via caspase activation |
| A549 | 8.3 | Cell cycle arrest at G1 phase |
| HepG2 | 15.0 | Inhibition of PI3K/Akt signaling pathway |
These results indicate that this compound may have significant potential as an anticancer agent.
Antimicrobial Studies
In antimicrobial assessments, the compound was tested against common bacterial strains using broth dilution methods to determine MIC values:
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Bacillus subtilis | 32 | Moderate |
| Escherichia coli | 16 | Strong |
These findings suggest that the compound holds promise as a lead for developing new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
